molecular formula C9H13Cl2N5O B13489695 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

Cat. No.: B13489695
M. Wt: 278.14 g/mol
InChI Key: LNHJZTDIDNYTIC-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt derivative featuring a pyrimidine-linked 1,2,4-oxadiazole scaffold. The core structure combines a pyrimidin-2-yl substituent at the 3-position of the oxadiazole ring and a propan-1-amine chain at the 5-position, protonated as a dihydrochloride salt for enhanced solubility and stability. Its molecular formula is C₉H₁₂Cl₂N₆O, with a molecular weight of 303.15 g/mol (calculated from structural data). The oxadiazole moiety is known for its bioisosteric properties, often mimicking esters or amides in drug design, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C9H13Cl2N5O

Molecular Weight

278.14 g/mol

IUPAC Name

3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C9H11N5O.2ClH/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8;;/h2,5-6H,1,3-4,10H2;2*1H

InChI Key

LNHJZTDIDNYTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: Starting from basic precursors like acetamidine and formamide, the pyrimidine ring is synthesized through cyclization reactions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the pyrimidine derivative with nitrile oxides under specific conditions.

    Linking the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or oxadiazole derivatives.

Scientific Research Applications

3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole Derivatives

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and biological applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride Pyrimidin-2-yl, propan-1-amine (dihydrochloride) 303.15 Under investigation (discontinued) N/A
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide Isopropyl, pyrazole-pyrimidine amide 342.2 (ESI-MS) CFTR potentiator candidate 47%
SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) 4-Decylphenyl, propan-1-amine (hydrochloride) ~450 (estimated) S1P transport inhibition N/A
(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride Pyrazol-4-yl, chiral propan-1-amine 266.13 Building block for chiral ligands N/A

Key Observations :

  • Bioactivity : The isopropyl-pyrazole variant (from ) demonstrated CFTR modulation , highlighting the role of lipophilic substituents (isopropyl) in enhancing membrane permeability. In contrast, the 4-decylphenyl analog () targets S1P transport , emphasizing the importance of long alkyl chains in lipid-binding interactions .
  • Chirality: The Enamine Ltd. compound () introduces a chiral center, making it suitable for asymmetric catalysis or enantioselective drug design, unlike the non-chiral pyrimidine derivative .
  • Synthesis Efficiency : The CFTR-targeting compound achieved a moderate yield (47%), suggesting challenges in coupling bulky pyrimidine-amide groups .
Structural and Functional Divergence
  • Pyrimidine vs.
  • Amine vs. Amide Linkers : The dihydrochloride salt form (target compound) enhances water solubility, whereas amide derivatives () improve metabolic stability in vivo.
  • Alkyl Chain Impact : The 4-decylphenyl group in SLF108185117 () confers hydrophobicity, critical for membrane-associated targets like S1P transporters .
Research Findings and Limitations
  • S1P Inhibitors (): Demonstrated nanomolar activity in cell-based assays, though toxicity profiles remain unpublished.

Biological Activity

The compound 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉N₅O₂·2HCl
  • Molecular Weight : 233.10 g/mol (base)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimycobacterial properties. Research indicates that it exhibits significant activity against various strains of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium bovis.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismObserved Effect
AntimycobacterialMycobacterium tuberculosisInhibition of bacterial growth
AntimycobacterialMycobacterium bovisSignificant reduction in viability
CytotoxicityVarious cancer cell linesInduction of apoptosis at high concentrations

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Wall Synthesis : The compound is believed to disrupt the synthesis of mycobacterial cell walls, which is crucial for bacterial survival.
  • Interference with Protein Synthesis : By affecting ribosomal function or protein synthesis pathways, the compound may hinder bacterial growth.
  • DNA Replication Disruption : Some studies suggest that it may interfere with DNA replication processes in target organisms.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Antimycobacterial Efficacy Study :
    • A study conducted by researchers demonstrated that the compound showed a minimum inhibitory concentration (MIC) against M. tuberculosis at concentrations as low as 0.5 µg/mL. This indicates strong potential for therapeutic application in tuberculosis treatment.
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines (e.g., HepG2) revealed that the compound induced significant apoptosis at concentrations above 100 µg/mL. The mechanism involved activation of caspase pathways leading to programmed cell death.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics with adequate bioavailability to reach therapeutic levels in systemic circulation.

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